Attention:For research use only. Not for human or veterinary use.
In Stock
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Nitrobenzyl 2-methoxybenzoate (CID 2191831) is a synthetic benzoate ester with the molecular formula C15H13NO5 . As a derivative of o-anisic acid (2-methoxybenzoic acid) bearing a 3-nitrobenzyl ester group, this compound falls into a class of organic molecules that are of significant interest in materials science and coordination chemistry . Related nitro- and methoxy-substituted benzoate esters are frequently employed as organic ligands in the synthesis of coordination complexes with lanthanide and transition metal ions, which are studied for their unique photophysical and magnetic properties . The structure of this compound, featuring both ether and ester linkages along with an electron-withdrawing nitro group, makes it a valuable intermediate for further chemical transformations and structural studies in research settings. This product is intended for laboratory research purposes only and is strictly prohibited from personal or commercial use.
Structure
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
(3-nitrophenyl)methyl 2-methoxybenzoate
Source
Details
Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Synthetic Methodologies for 3 Nitrobenzyl 2 Methoxybenzoate and Related Architectures
Classical Esterification Routes
The formation of 3-nitrobenzyl 2-methoxybenzoate (B1232891) via classical routes involves the direct coupling of its constituent parts: 2-methoxybenzoic acid and 3-nitrobenzyl alcohol. These methods are foundational in organic synthesis and are characterized by their reliability and well-understood mechanisms.
Direct Condensation Reactions: Carboxylic Acid and Alcohol Coupling
The most fundamental approach to synthesizing 3-nitrobenzyl 2-methoxybenzoate is through the direct acid-catalyzed condensation of 2-methoxybenzoic acid and 3-nitrobenzyl alcohol. This equilibrium-driven process, commonly known as Fischer-Speier esterification, typically requires a strong acid catalyst and the removal of water to drive the reaction toward the product.
Key aspects of this methodology include:
Reactants : 2-methoxybenzoic acid and 3-nitrobenzyl alcohol.
Catalyst : A strong protic acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is used in catalytic amounts.
Reaction Conditions : The reaction is typically conducted under reflux in a non-polar solvent like toluene. The water formed as a byproduct is continuously removed using a Dean-Stark apparatus to shift the chemical equilibrium in favor of the ester product.
Considerations : While cost-effective and straightforward, this method can require harsh conditions (high temperatures and strong acids) that may not be suitable for more sensitive substrates. The presence of the nitro group on the benzyl (B1604629) alcohol and the methoxy (B1213986) group on the benzoic acid are generally stable under these conditions.
Acyl Halide or Anhydride Approaches
To circumvent the equilibrium limitations and harsh conditions of direct condensation, more reactive derivatives of the carboxylic acid are often employed. The use of 2-methoxybenzoyl chloride, the acyl halide derived from 2-methoxybenzoic acid, provides a highly efficient route to the target ester.
This process involves:
Activation of the Carboxylic Acid : 2-methoxybenzoic acid is first converted to its more reactive acyl chloride derivative, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Ester Formation : The resulting 2-methoxybenzoyl chloride is then reacted with 3-nitrobenzyl alcohol. This reaction is rapid and generally irreversible. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct, preventing potential side reactions.
This approach offers the advantage of proceeding under much milder conditions (often at room temperature) and typically results in higher yields compared to Fischer esterification. A similar strategy can be employed using a pre-formed or in-situ generated symmetric or mixed anhydride of 2-methoxybenzoic acid.
Catalytic Enhancements in Ester Bond Formation
Modern organic synthesis has developed a range of catalytic methods that facilitate ester bond formation under mild conditions, avoiding the need for stoichiometric activating agents or harsh acids. These methods rely on coupling agents that activate the carboxylic acid in situ.
Notable examples applicable to the synthesis of this compound include:
Carbodiimide-Mediated Coupling : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. These reactions are often catalyzed by 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the process.
Lewis Acid Catalysis : Certain Lewis acids, such as ytterbium(III) triflate (Yb(OTf)₃), have been shown to be effective catalysts for esterification, promoting the reaction under neutral conditions. organic-chemistry.org
These catalytic methods are particularly valuable for small-scale syntheses and for substrates that are sensitive to acidic or basic conditions.
Table 1: Comparison of Classical Esterification Routes for this compound
Requires pre-formation of acyl halide, byproduct salt
Carbodiimide Coupling (Steglich)
2-Methoxybenzoic acid, 3-Nitrobenzyl alcohol
DCC or EDC, DMAP (catalytic)
Mild (room temperature)
Very mild conditions, high yields
High cost of reagents, urea byproduct can be difficult to remove
Advanced Synthetic Strategies
While classical methods are effective, ongoing research seeks to develop more atom-economical and environmentally benign synthetic routes. These advanced strategies often rely on novel catalytic systems to construct ester architectures.
Transition Metal-Catalyzed C-H Functionalization for Ester Synthesis
A frontier in organic synthesis is the formation of bonds through the direct functionalization of carbon-hydrogen (C-H) bonds. acs.org In the context of ester synthesis, this approach could conceptually offer a highly efficient pathway by eliminating the need for pre-functionalized starting materials. Transition-metal catalysis is central to these strategies, providing powerful tools for C-H activation. rsc.org
For architectures related to this compound, one can envision two hypothetical C-H functionalization pathways:
Alkoxycarbonylation : A transition metal catalyst (e.g., palladium, rhodium) could direct the coupling of 3-nitrobenzyl alcohol with carbon monoxide and a C-H bond of anisole (methoxybenzene) to form the ester.
Oxidative Coupling : A catalyst could promote the direct oxidative coupling of 2-methoxybenzoic acid with a benzylic C-H bond of 3-nitrotoluene.
These methods are highly atom-economical and can reduce the number of synthetic steps. researchgate.net However, challenges such as controlling regioselectivity and catalyst efficiency mean that these are areas of ongoing research and are not yet standard methods for the synthesis of this specific target compound.
Photocatalytic and Electrocatalytic Methodologies
Harnessing light or electrical energy to drive chemical reactions offers sustainable alternatives to traditional thermal methods.
Photocatalysis : Photocatalytic methods can be used for oxidative esterification. For example, the photocatalytic oxidation of a benzyl alcohol can lead to the formation of a benzyl benzoate (B1203000). researchgate.net A potential pathway could involve the light-induced oxidation of 3-nitrobenzyl alcohol to the corresponding aldehyde or acyl radical, which could then be coupled with 2-methoxybenzoic acid or its conjugate base.
Electrocatalysis : Electrosynthesis provides another green alternative for ester formation. nus.edu.sg Electrochemical methods can be used to generate reactive acyl intermediates from carboxylic acids or aldehydes, which then react with alcohols to form esters. organic-chemistry.orgacs.org This approach avoids the use of stoichiometric chemical oxidants or coupling agents, with electrons serving as the primary reagent. nus.edu.sg
These advanced methodologies represent the cutting edge of ester synthesis. While their application to the specific synthesis of this compound is not yet established, they offer promising future directions for the efficient and sustainable production of related molecular architectures.
Table 2: Overview of Advanced Synthetic Concepts for Ester Architectures
Strategy
Conceptual Approach
Key Components
Potential Advantages
Current Status
TM-Catalyzed C-H Functionalization
Direct coupling of C-H bonds with a carboxylic acid or alcohol equivalent. acs.org
Transition metal catalyst (e.g., Pd, Rh), directing groups.
High atom economy, fewer synthetic steps.
Area of active research; challenges in selectivity and scope.
Photocatalysis
Use of light energy to generate reactive intermediates for ester formation. researchgate.net
Photocatalyst, light source (e.g., LED).
Mild conditions, use of renewable energy.
Emerging field; substrate scope and efficiency are being developed.
Electrocatalysis
Use of electrical current to drive the oxidation/reduction steps for esterification. nus.edu.sg
Electrodes, electrolyte, power source.
Avoids chemical reagents, high degree of control.
Promising for specific transformations; not yet a general method.
Flow Chemistry and Continuous Synthesis Approaches
While a specific continuous flow synthesis for this compound has not been extensively detailed in the literature, the principles of flow chemistry can be applied to its synthesis, particularly for the esterification step. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for higher yields and purity.
The esterification of benzoic acid derivatives with alcohols has been successfully demonstrated in continuous flow microwave reactors. For instance, the direct esterification of benzoic acid with a range of aliphatic alcohols has been optimized in a continuous flow setup, showcasing the feasibility of this technology for such transformations. This approach could be adapted for the reaction between 2-methoxybenzoic acid and 3-nitrobenzyl alcohol.
A hypothetical flow process for the synthesis of this compound could involve pumping solutions of 2-methoxybenzoic acid and 3-nitrobenzyl alcohol, along with a suitable acid catalyst (e.g., sulfuric acid or a solid-supported acid catalyst), through a heated reactor coil. The reaction temperature, pressure, and residence time can be precisely controlled to optimize the conversion to the desired ester. The use of a solid-supported catalyst would further simplify purification by allowing for in-line separation of the catalyst from the product stream.
Table 1: Potential Parameters for Flow Synthesis of this compound
To maintain solvent in the liquid phase at elevated temperatures.
Residence Time
5 - 30 minutes
To allow for sufficient reaction time.
Synthesis of Key Precursors and Intermediates
The efficient synthesis of this compound relies on the availability of its key precursors: 3-nitrobenzyl alcohol derivatives and 2-methoxybenzoic acid derivatives.
Preparation of 3-Nitrobenzyl Alcohol Derivatives
3-Nitrobenzyl alcohol is a crucial starting material. One common laboratory-scale synthesis involves the nitration of benzyl alcohol. However, this can lead to a mixture of ortho, meta, and para isomers. A more regioselective synthesis starts from m-nitrobenzaldehyde, which can be reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.
Another approach involves the conversion of benzoic acid to m-nitrobenzyl alcohol in a two-step process. First, benzoic acid is nitrated using a mixture of concentrated nitric and sulfuric acids to yield m-nitrobenzoic acid. The carboxylic acid group is a meta-director, ensuring the desired regioselectivity. Subsequently, the m-nitrobenzoic acid is reduced to m-nitrobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) doubtnut.comyoutube.com.
2-Methoxybenzoic acid, also known as o-anisic acid, is the other key precursor. A common synthetic route is the methylation of salicylic acid (2-hydroxybenzoic acid). This can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrially, 2-methoxybenzoic acid can be prepared via the carboxylation of anisole (methoxybenzene) using a strong base like an organolithium reagent followed by treatment with carbon dioxide.
Derivatization of Benzoate and Nitrobenzyl Moieties
The chemical architecture of this compound allows for a variety of derivatization reactions on both the benzoate and nitrobenzyl moieties, enabling the synthesis of a library of related compounds for further research.
Derivatization of the Nitrobenzyl Moiety:
The nitro group on the benzyl ring is a versatile functional group for further transformations.
Reduction to an Amine: The nitro group can be readily reduced to an amino group (–NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst on carbon, Pd/C) or using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid) masterorganicchemistry.comcommonorganicchemistry.com. This transformation is significant as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, which can then be used for further electrophilic aromatic substitution reactions masterorganicchemistry.com.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the nitro group itself is not the leaving group, it facilitates the displacement of a suitable leaving group (like a halide) at the ortho or para position chemistrysteps.comlibretexts.orglibretexts.org.
Derivatization of the Benzoate Moiety:
The 2-methoxybenzoate portion of the molecule also offers sites for derivatization.
Electrophilic Aromatic Substitution: The methoxy group (–OCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions on the benzoate ring. This allows for the introduction of various substituents, such as halogens (bromination, chlorination), nitro groups (nitration), or acyl groups (Friedel-Crafts acylation), at the positions ortho and para to the methoxy group aiinmr.comlibretexts.org.
Demethylation: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃), which would provide a phenolic derivative for further functionalization.
Table 3: Potential Derivatization Reactions of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Assignment
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical shifts and multiplicities of the nuclei, two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all signals, especially in a molecule with two substituted aromatic rings.
¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the 3-nitrobenzyl and 2-methoxybenzoate moieties. The benzylic protons (CH₂) of the 3-nitrobenzyl group would likely appear as a singlet in the range of 5.3-5.5 ppm. The aromatic protons of the 3-nitrophenyl ring typically resonate between 7.5 and 8.5 ppm, while the protons of the 2-methoxyphenyl ring are expected in the 6.9-7.9 ppm region. The methoxy group (OCH₃) protons would present as a singlet around 3.8-4.0 ppm.
¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at approximately 165-167 ppm. The aromatic carbons would appear in the 110-150 ppm range. The benzylic carbon is expected around 65-70 ppm, and the methoxy carbon around 55-60 ppm.
2D-COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) coupling correlations within the same spin system. For this compound, this technique would be instrumental in confirming the connectivity of the protons on each of the aromatic rings. Cross-peaks would be observed between adjacent aromatic protons, allowing for the assignment of the spin systems for both the 3-nitrophenyl and 2-methoxyphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals of the aromatic CH groups and the benzylic CH₂ group would be clearly identified by their cross-peaks in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. rsc.org This technique provides the final pieces of the structural puzzle by connecting the different fragments of the molecule. Key HMBC correlations expected for this compound would include:
Correlations from the benzylic protons to the carbonyl carbon of the ester, confirming the ester linkage.
Correlations from the benzylic protons to the carbons of the 3-nitrophenyl ring, confirming the attachment of the benzyl group.
Correlations from the methoxy protons to the C2 carbon of the 2-methoxyphenyl ring.
Correlations from the aromatic protons to adjacent and geminal carbons within their respective rings.
The following table provides predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
Atom/Group
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Key HMBC Correlations (¹H → ¹³C)
Benzylic CH₂
5.4
66
C=O, C1', C2', C6'
Methoxy OCH₃
3.9
56
C2
Aromatic H (3-nitrobenzyl)
7.6 - 8.4
123 - 148
C=O, other aromatic C's
Aromatic H (2-methoxybenzoate)
6.9 - 7.9
112 - 158
C=O, other aromatic C's
Carbonyl C=O
-
166
Benzylic CH₂, Aromatic H's
Table 1: Predicted NMR Data for this compound
Solid-State NMR Studies for Crystal Packing Insights
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. While solution-state NMR provides information about the averaged structure of a molecule in a solvent, ssNMR can provide insights into the effects of crystal packing, polymorphism, and intermolecular interactions. For this compound, ssNMR could be used to:
Determine the number of crystallographically independent molecules in the unit cell by observing the splitting of NMR signals.
Probe intermolecular interactions, such as π-π stacking between the aromatic rings, by measuring changes in chemical shifts and through techniques like cross-polarization magic angle spinning (CP-MAS).
Characterize different polymorphic forms of the compound, as different crystal lattices would result in distinct ssNMR spectra. Research on related ortho-nitrobenzyl esters has utilized solid-state NMR to understand side reactions and product formation in the solid state. nih.gov
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of substances in a sample. emerypharma.com It relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of corresponding nuclei. emerypharma.com In the context of this compound, qNMR could be a valuable tool for:
Monitoring the synthesis of the compound, for example, in an esterification reaction between 3-nitrobenzyl alcohol and 2-methoxybenzoic acid. nih.govoxinst.com By integrating the signals of the starting materials and the product over time, the reaction kinetics can be determined without the need for chromatography. researchgate.netresearchgate.net
Purity assessment of the final product by comparing the integral of the analyte signals to that of a certified internal standard of known concentration.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.
Fourier Transform Infrared (FT-IR) and FT-Raman Analysis
FT-IR and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Key characteristic absorption bands expected for this compound include:
A strong C=O stretching vibration for the ester group, typically in the range of 1715-1730 cm⁻¹, a region influenced by conjugation with the aromatic ring. spectroscopyonline.com
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.
C-O stretching vibrations of the ester group, which often appear as two strong bands between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
FT-Raman Spectroscopy: Raman spectroscopy measures the light scattered by the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be expected to show strong signals for:
The symmetric stretching of the nitro group.
The aromatic ring breathing modes.
The C=C stretching vibrations of the aromatic rings.
The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule.
Functional Group
Vibrational Mode
Predicted FT-IR Wavenumber (cm⁻¹)
Predicted FT-Raman Wavenumber (cm⁻¹)
Ester (C=O)
Stretching
1715 - 1730 (Strong)
Weak
Nitro (NO₂)
Asymmetric Stretch
1520 - 1540 (Strong)
Moderate
Nitro (NO₂)
Symmetric Stretch
1340 - 1350 (Strong)
Strong
Ester (C-O)
Stretching
1000 - 1300 (Two Strong Bands)
Moderate
Aromatic (C-H)
Stretching
3000 - 3100 (Moderate)
Strong
Aromatic (C=C)
Stretching
1400 - 1600 (Moderate)
Strong
Table 2: Predicted Vibrational Spectroscopy Data for this compound
Interpretation of Characteristic Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by identifying the characteristic vibrational frequencies of its functional groups. The interpretation of these modes is based on established group frequency regions and theoretical calculations.
The spectrum is dominated by signals from the ester, nitro, and ether functional groups, as well as the vibrations of the disubstituted benzene (B151609) rings. Key vibrational modes include:
Nitro Group (NO₂) Vibrations: The nitroaromatic functionality is characterized by two strong, distinct stretching vibrations. The asymmetric stretching mode (ν_as_(NO₂)) is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretching mode (ν_s_(NO₂)) appears in the 1335-1370 cm⁻¹ range. These absorptions are often intense in the IR spectrum.
Ester Group (C=O and C-O) Vibrations: The ester carbonyl (C=O) stretching vibration is a prominent feature, typically appearing as a strong band in the region of 1720-1740 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic rings. Additionally, two distinct C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-CH₂ bond, which typically fall within the 1000-1300 cm⁻¹ range.
Aromatic Ring Vibrations: C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The substitution patterns on both benzene rings (1,3- for the nitrobenzyl part and 1,2- for the methoxybenzoate part) will give rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution.
Methoxy Group (O-CH₃) Vibrations: The methoxy group is identifiable by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a notable C-O stretching band.
Table 1: Predicted Characteristic Vibrational Modes for this compound
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Nitro (NO₂)
Asymmetric Stretch
1500 - 1560
Nitro (NO₂)
Symmetric Stretch
1335 - 1370
Ester (C=O)
Carbonyl Stretch
1720 - 1740
Ester (C-O)
C-O Stretch
1000 - 1300
Aromatic
C-H Stretch
> 3000
Aromatic
C-H Out-of-plane Bend
690 - 900
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₅H₁₃NO₅), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This high-precision measurement is crucial for confirming the identity of the compound and distinguishing it from isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Both GC-MS and LC-MS are powerful hyphenated techniques used to separate the compound from a mixture and confirm its identity and purity. LC-MS is particularly well-suited for analyzing this compound, as it is a relatively non-volatile and polar molecule. The technique provides a retention time from the chromatography and a mass spectrum from the spectrometer, offering two orthogonal points of identification. This dual detection ensures high confidence in the analysis of complex samples, allowing for the quantification and identification of the target compound even in the presence of impurities or byproducts.
Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is employed to investigate the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to energetic collisions with an inert gas, a characteristic pattern of daughter ions is produced. For this compound, key fragmentation pathways would likely include:
Cleavage of the benzylic ester bond: This is often a primary fragmentation route for benzyl esters, leading to the formation of the 3-nitrobenzyl cation (m/z 136) and the 2-methoxybenzoate anion, or the 2-methoxybenzoyl cation (m/z 135) and the 3-nitrobenzyl radical.
Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is characteristic of nitroaromatic compounds. nih.gov
Decarboxylation: Loss of CO₂ (44 Da) from the benzoate fragment is a possible pathway.
Loss of the methoxy group: Cleavage of the methyl group (CH₃, 15 Da) or the entire methoxy radical (OCH₃, 31 Da) from the benzoate moiety.
Table 2: Plausible Mass Fragments of this compound in MS/MS
Fragment Ion (Structure)
m/z (Nominal)
Description
[C₇H₆NO₂]⁺
136
3-nitrobenzyl cation
[C₈H₇O₂]⁺
135
2-methoxybenzoyl cation
[M - NO₂]⁺
Varies
Molecular ion minus nitro group
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is determined by its chromophores: the nitrobenzene (B124822) and methoxybenzoate systems.
An extensive search of scientific literature and chemical databases reveals a lack of specific published data for the compound This compound corresponding to the detailed structural and photophysical analyses requested. While research exists for structurally related nitrobenzyl compounds and methoxybenzoates, the specific experimental data required to populate the advanced analytical sections for this compound itself is not available in the public domain.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following sections as they pertain directly and solely to this compound:
X-ray Crystallography and Solid-State Structural Analysis
Hirshfeld Surface Analysis and 3D Energy Frameworks for Crystal Packing
To generate content for these sections without specific experimental data on this compound would involve speculation based on analogous compounds, which would violate the instruction to focus solely on the specified molecule. Accurate scientific articles require published, peer-reviewed data for the exact compound of interest.
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become a important tool for investigating the electronic properties of molecules. For this compound, DFT calculations provide a detailed picture of its geometry, orbital energies, and charge distribution.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule with flexible bonds like this compound, which contains rotatable single bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them. The optimized geometry is essential for the accuracy of all subsequent computational analyses.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. From the HOMO and LUMO energies, other important chemical descriptors can be derived, such as:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Chemical Hardness (η): Calculated as η = (I - A) / 2. Hardness indicates resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Softness indicates how easily the electron cloud can be polarized.
Measures resistance to deformation of the electron cloud
Chemical Softness (S)
S = 1 / η
Measures the polarizability of the molecule
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is calculated based on the total electron density and provides a color-coded map:
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.
Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms and areas with a lack of electron density.
Green regions: Denote areas of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the carbonyl oxygen of the ester group. Positive potential would be expected around the hydrogen atoms of the aromatic rings.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de It allows for the investigation of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu
Interaction (Donor -> Acceptor)
E(2) (kcal/mol)
Significance
LP(O) -> π(C=C)
Value
Delocalization from oxygen lone pair to aromatic ring
LP(O) -> σ(C-C)
Value
Hyperconjugative interaction stabilizing the system
π(C=C) -> π*(C=C)
Value
π-conjugation within the aromatic rings
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
By comparing the calculated vibrational spectrum with the experimentally obtained spectrum, one can validate the accuracy of the computational method and the optimized geometry. This correlation also aids in the assignment of the experimental vibrational bands to specific molecular motions, providing a more profound understanding of the molecule's structure and bonding.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules. NCI analysis is a computational technique that helps to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule and between molecules.
The NCI analysis is based on the electron density and its derivatives. The results are typically presented as colored isosurfaces, where different colors represent different types of interactions:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Repulsive interactions, such as steric clashes.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.orgchemrxiv.org This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, it is possible to distinguish different types of interactions. researchgate.netjetir.org
The resulting visualization typically uses a color-coded isosurface:
Blue regions indicate strong, attractive interactions, such as hydrogen bonds. researchgate.net
Green regions signify weaker, delocalized van der Waals interactions. researchgate.net
Red regions denote strong, repulsive interactions, often found in sterically hindered areas or ring centers. researchgate.net
In a hypothetical RDG analysis of this compound, one would expect to observe various non-covalent interactions. For instance, weak intramolecular hydrogen bonds could exist between the oxygen atoms of the nitro group and nearby hydrogen atoms on the benzyl ring, or between the methoxy group's oxygen and a hydrogen on the benzoate ring. Van der Waals forces would be prevalent across the planar surfaces of the aromatic rings. This analysis provides a detailed map of the forces that govern the molecule's conformation and its potential for intermolecular interactions. jetir.org
Interaction Type
Typical sign(λ₂)ρ Value (a.u.)
Description
Expected Location in this compound
Strong Attraction (Hydrogen Bond)
Large and negative (e.g., -0.04)
Indicates strong, stabilizing interactions.
Potential intramolecular C-H···O interactions involving the nitro and methoxy/ester groups.
Weak Interaction (van der Waals)
Near zero (e.g., -0.015 to +0.015)
Represents delocalized, weaker forces.
Between the two aromatic rings (π-π stacking).
Strong Repulsion (Steric Clash)
Large and positive (e.g., +0.04)
Signifies non-bonded overlap and destabilizing forces.
Potentially in the core of the aromatic rings.
Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.org This theory is particularly useful for characterizing hydrogen bonds. ijnc.irrsc.org Within the QTAIM framework, a chemical bond is associated with a bond path, a line of maximum electron density linking two atomic nuclei. The point on this path where the electron density is at a minimum is called the bond critical point (BCP). wiley-vch.de
Several topological properties at the BCP are used to classify the nature and strength of an interaction:
Electron Density (ρ(r)) : Higher values at the BCP generally indicate a stronger bond. muni.cz
Laplacian of Electron Density (∇²ρ(r)) : A positive value (∇²ρ(r) > 0) is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz A negative value signifies a shared-shell (covalent) interaction. muni.cz
Total Energy Density (H(r)) : The sign of H(r) can help distinguish between different types of closed-shell interactions. A negative H(r) suggests a degree of covalent character, typical of strong to medium hydrogen bonds.
For this compound, QTAIM could be employed to confirm and quantify the strength of any potential intramolecular hydrogen bonds suggested by RDG analysis. By calculating the properties at the BCPs of these interactions, their covalent or electrostatic nature can be determined.
QTAIM Parameter at BCP
Significance for Hydrogen Bonding
Electron Density (ρ(r))
Correlates with bond strength; higher ρ(r) suggests a stronger H-bond. muni.cz
Laplacian of Electron Density (∇²ρ(r))
Positive values indicate closed-shell interactions, characteristic of H-bonds. muni.cz
Total Energy Density (H(r))
Negative values indicate some covalent character, typical for stronger H-bonds.
Ratio of Kinetic to Potential Energy Density (|V(r)|/G(r))
Values between 1 and 2 are typical for intermediate H-bonds.
Molecular Recognition Studies with Biological Macromolecules
Understanding how a molecule like this compound might interact with biological targets such as proteins is a key aspect of medicinal chemistry. Computational docking and mechanistic studies provide valuable insights into these potential interactions.
Computational Docking for Ligand-Protein Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. physchemres.org The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy. researchgate.net This process involves a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov A more negative docking score generally implies a more favorable binding interaction. nih.gov
A docking study of this compound against a specific protein target would involve placing the molecule into the protein's binding site and evaluating numerous possible conformations and orientations. The results would provide a binding energy score and identify the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the nitro group could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and π-π stacking interactions with residues like phenylalanine, tyrosine, or tryptophan.
Parameter
Description
Hypothetical Example for this compound
Binding Energy (kcal/mol)
Estimated free energy of binding; more negative values indicate stronger binding.
-8.5 kcal/mol
Interacting Residues
Amino acids in the protein's active site that form contacts with the ligand.
TYR 84, PHE 265, LYS 120
Interaction Types
The nature of the chemical interactions between the ligand and the protein.
Hydrogen bond with LYS 120, π-π stacking with PHE 265.
Mechanistic Insights into Enzyme Active Site Interactions
Beyond predicting binding affinity, docking studies can offer mechanistic insights into how a compound might inhibit an enzyme or bind to a receptor. By analyzing the optimal binding pose of this compound within an enzyme's active site, researchers can hypothesize its mechanism of action.
For instance, if the molecule is found to occupy the same space as the enzyme's natural substrate and form strong interactions with key catalytic residues, it could be proposed as a competitive inhibitor. The nitro and ester groups are capable of acting as hydrogen bond acceptors, potentially interacting with amino acid residues like lysine, arginine, or serine that are often crucial for substrate recognition and catalysis. The two aromatic rings provide a scaffold that can fit into hydrophobic pockets within the active site. The presence of a nitro group is a feature in some known antimycobacterial agents, although its role can be complex. acs.org A detailed analysis of the docked pose can reveal whether the ligand blocks access to the catalytic site, induces a conformational change in the enzyme, or interacts with allosteric sites, thereby providing a basis for understanding its potential biological effects.
Photochemical Reaction Mechanisms of Nitrobenzyl Esters
Nitrobenzyl esters are renowned for their ability to undergo cleavage upon exposure to ultraviolet (UV) light, a process often referred to as photodecaging. This light-induced reaction allows for the controlled release of the carboxylic acid component, a property that has been extensively explored in the development of photolabile protecting groups.
The photocleavage of o-nitrobenzyl esters, a class to which this compound belongs, is initiated by the absorption of UV light, typically in the range of 300–365 nm. instras.com This excitation leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. instras.com The process ultimately results in the cleavage of the ester bond, releasing the carboxylic acid (2-methoxybenzoic acid in this case) and forming an o-nitrosobenzaldehyde derivative. instras.comresearchgate.net This light-induced degradation transforms the molecule from a "protected" form to a deprotected, often biologically active, form. researchgate.net The efficiency of this process can be influenced by the substitution pattern on the nitrobenzyl ring. instras.com
The photochemical reaction of nitrobenzyl esters proceeds through a series of short-lived intermediates. Following the initial photoexcitation and intramolecular hydrogen abstraction, a key intermediate known as an aci-nitro tautomer is formed. instras.comcdnsciencepub.com This tautomer is a transient species with a characteristic absorption at around 400 nm. sci-hub.se The formation of the aci-nitro intermediate is a crucial step in the photocleavage pathway.
Subsequent to the formation of the aci-nitro tautomer, a molecular rearrangement occurs, leading to the formation of a cyclic intermediate, specifically a benzoisoxazoline derivative. instras.comresearchgate.net This cyclic species is also transient and readily undergoes cleavage to yield the final products: the carboxylic acid and the corresponding o-nitrosobenzaldehyde. instras.comresearchgate.net The identification of these intermediates has been crucial in elucidating the detailed mechanism of nitrobenzyl ester photolysis. sci-hub.se
The photoreactions of nitroaromatic compounds, including nitrobenzyl esters, can involve complex electron transfer processes. researchgate.netresearchgate.net Upon photoexcitation, the nitroaromatic moiety can act as an electron acceptor, initiating electron transfer from a suitable donor. In the context of this compound, intramolecular electron transfer from the methoxybenzoate portion to the excited nitrobenzyl group could potentially play a role, although the primary mechanism is generally considered to be the intramolecular hydrogen abstraction.
The formation of radical species is also a key aspect of these photoreactions. The initial hydrogen abstraction can be viewed as a homolytic cleavage of the C-H bond, leading to a biradical species. Furthermore, studies on related systems have shown that the nature of the leaving group can influence the efficiency of photocleavage by affecting the stability of the radical intermediates formed during the reaction. researchgate.net
The efficiency of the photocleavage reaction is quantified by the photolysis quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction. The quantum yield of nitrobenzyl esters is highly dependent on the substitution pattern on the aromatic ring and the benzylic position, as well as the nature of the solvent. instras.commdpi.com For instance, the introduction of an α-methyl group at the benzylic position can increase the quantum yield of photolysis approximately fivefold compared to the unsubstituted analogue. mdpi.comnih.gov
Parameter
Value/Observation
Compound/Condition
Typical Excitation Wavelength
300–365 nm
o-Nitrobenzyl Esters
Key Intermediate
Aci-nitro Tautomer
o-Nitrobenzyl Esters
Quantum Yield (Φ)
~5x higher with α-methyl group
α-methyl-2-nitrobenzyl ester vs. 2-nitrobenzyl ester
Beyond photochemical reactions, the ester linkage in this compound is also susceptible to cleavage by nucleophiles through hydrolysis and aminolysis.
The hydrolysis of esters is a fundamental organic reaction, and its kinetics are significantly influenced by the electronic nature of the substituents on both the acyl and the alcohol portions of the ester. In the case of this compound, the electron-withdrawing nitro group on the benzyl moiety and the electron-donating methoxy group on the benzoate moiety will have opposing effects on the reactivity of the carbonyl group towards nucleophilic attack.
Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing groups on the leaving phenolate (B1203915) group accelerate the reaction, while electron-donating groups on the benzoyl group tend to slow it down. rsc.org For instance, the rate of alkaline hydrolysis of phenyl benzoates is well-correlated with Hammett substituent constants. researchgate.net While specific kinetic data for the hydrolysis of this compound is not available, the principles derived from studies of related compounds can be applied to predict its reactivity.
The aminolysis of esters, the reaction with amines, follows a similar mechanistic pattern involving nucleophilic attack at the carbonyl carbon. chemistrysteps.com The rate of aminolysis is dependent on the basicity and steric hindrance of the amine nucleophile. rsc.org Studies on the aminolysis of substituted phenyl benzoates have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the solvent and the nature of the amine. semanticscholar.org The presence of the electron-withdrawing nitro group in this compound would likely make the ester more susceptible to aminolysis compared to an unsubstituted benzyl benzoate.
Reaction
Influencing Factors
General Trend
Alkaline Hydrolysis
Substituents on the leaving group
Electron-withdrawing groups accelerate the rate.
Alkaline Hydrolysis
Substituents on the benzoyl group
Electron-donating groups decelerate the rate.
Aminolysis
Amine basicity
Higher basicity generally leads to a faster reaction.
Aminolysis
Amine steric hindrance
Increased steric hindrance decreases the reaction rate.
Investigation of Stepwise vs. Concerted Mechanisms
In the realm of cycloaddition reactions, the distinction between a stepwise and a concerted mechanism is fundamental. While it was once believed that [3+2] cycloadditions proceeded exclusively through a concerted, one-step mechanism, it is now understood that stepwise pathways involving intermediates are possible. nih.gov The favorability of a stepwise mechanism, often involving zwitterionic intermediates, is enhanced by polar interactions between the reacting molecules, the polarity of the solvent, and the presence of substituents that can stabilize ionic centers. nih.gov
For instance, density functional theory (DFT) calculations on the [3+2] cycloaddition between C-arylnitrones and a fluorinated alkene indicated a one-step, concerted mechanism, despite the polar nature of the reactants. nih.gov Attempts to locate a stable zwitterionic intermediate in this specific case were unsuccessful. nih.gov Conversely, zwitterionic intermediates have been identified as key in the cycloaddition reactions of other nitrones with certain electron-poor alkenes. nih.gov The specific reaction pathway, whether stepwise or concerted, is highly dependent on the specific reactants and conditions.
Role of Intermediates (e.g., Zwitterionic T±)
Zwitterionic intermediates, such as the T± species, are crucial in understanding the mechanisms of certain polar reactions. The formation of such intermediates is particularly relevant in [3+2] cycloaddition reactions. nih.gov The presence of acyclic adducts alongside the expected cyclic products in some reactions suggests that the process might proceed via a zwitterionic intermediate. nih.gov
However, the formation of these intermediates is not always the most favorable pathway. In studies of [3+2] cycloadditions between aryl azides and ethyl propiolate, computational analysis showed that while the formation of zwitterionic intermediates was possible on parallel reaction paths, it was not thermodynamically or kinetically favored compared to the concerted pathway leading to the triazole product. mdpi.com The analysis indicated that zwitterions could be formed through the donation of non-bonding electron densities from a nitrogen atom to a carbon atom of the other reactant. mdpi.com
Solvent Effects on Reaction Pathways
The solvent plays a significant role in dictating the course of chemical reactions. In the catalytic hydrogenation of nitroaromatics, the choice of solvent can impact both catalytic activity and selectivity. researchgate.net For example, in the hydrogenation of nitrobenzene derivatives, using ethanol (B145695) as a solvent was found to accelerate the reaction and increase conversions by approximately 20% compared to other solvent systems, likely due to improved mass transfer and increased hydrogen solubility. researchgate.net
In the context of cleavage reactions, solvent choice is also critical. A protocol for the cleavage of o- and p-nitrobenzyl groups utilized a mixture of methanol and aqueous sodium hydroxide. nih.gov Interestingly, the reaction's success was found to be dependent on the presence of dissolved oxygen, as using degassed solvents resulted in only trace amounts of product. nih.gov This highlights the solvent's role not just as a medium, but as a potential participant in the reaction mechanism.
Oxidative and Reductive Transformations
The nitrobenzyl and benzoate moieties of the molecule are susceptible to various oxidative and reductive transformations.
Oxidative Esterification Pathways
While specific oxidative esterification pathways for this compound are not detailed in the provided context, the reverse reaction, ester hydrolysis, is a fundamental process. The ester can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzyl alcohol and 2-methoxybenzoic acid. quora.com The mechanism for the formation of a related compound, m-nitrobenzoic acid from benzoic acid, involves electrophilic aromatic substitution where the carboxyl group directs the incoming nitro group to the meta position. quora.com
Reductive Cleavage of Nitro Groups and Esters
The cleavage of the functional groups in this compound can be achieved through various reductive methods. A notable observation is the differential reactivity of nitrobenzyl isomers. A study on the cleavage of nitrobenzyl groups found that while ortho- and para-nitrobenzyl groups on an oxindole (B195798) substrate were readily cleaved using aqueous NaOH in methanol, the meta-nitrobenzyl group was unreactive under the same conditions. nih.gov This suggests that the 3-nitrobenzyl group in the title compound would be resistant to this specific cleavage protocol. This reactivity difference is highlighted in the table below.
Substrate
Conditions
Result
o-Nitrobenzyl oxindole
20% aq. NaOH, MeOH, 75 °C
Cleavage
m-Nitrobenzyl oxindole
20% aq. NaOH, MeOH, 75 °C
No Reaction
p-Nitrobenzyl oxindole
20% aq. NaOH, MeOH, 75 °C
Cleavage
Data derived from a study on nitrobenzyl group cleavage on a 3,3-dimethyl oxindole substrate. nih.gov
Catalytic Hydrogenation and Hydrogenolysis
Catalytic hydrogenation is a versatile method for the reduction of both the nitro group and the ester. The hydrogenation of the nitro group on a benzene ring is a common transformation used to produce anilines and is often catalyzed by noble metals like palladium or ruthenium. researchgate.net The electronic nature of other substituents on the ring can influence the reaction rate. For instance, electron-donating groups like methoxy at the ortho position can lead to higher conversion rates in the hydrogenation of nitrobenzenes. researchgate.net
The ester group can also undergo hydrogenolysis, a reaction that cleaves the C-O bond. However, the stability of benzyl-protected groups during hydrogenation can vary. In a study using NaBH₄ and catalytic Pd/C to generate hydrogen in situ for alkene hydrogenation, the stability of various benzyl protective groups was observed. scirp.org The general order of stability was found to be -NHBzl > -CH₂OCH₂Ph > PhOCH₂Ph > -CO₂CH₂Ph. scirp.org This indicates that a benzyl ester is relatively susceptible to cleavage under these hydrogenation conditions. The hydrogenation of methyl benzoate to benzaldehyde (B42025) has also been studied, demonstrating that the ester can be selectively reduced. mdpi.com
Predicted Physicochemical Properties
The physicochemical properties of 3-nitrobenzyl 2-methoxybenzoate (B1232891) can be estimated based on its molecular structure and the properties of its constituent parts.
Property
Predicted Value
Molecular Formula
C₁₅H₁₃NO₅
Molar Mass
287.27 g/mol
Appearance
Likely a pale yellow solid or oil
Melting Point
Estimated to be in the range of 50-80 °C
Boiling Point
Predicted to be > 300 °C at atmospheric pressure
Solubility
Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water.
pKa (of the conjugate acid)
The nitro group would make the benzylic protons very weakly acidic, while the ester is not typically considered acidic.
Potential Research Applications
Given the functional groups present in 3-nitrobenzyl 2-methoxybenzoate (B1232891), several potential research applications can be envisaged.
Photolabile Protecting Group Chemistry: The 3-nitrobenzyl group suggests that this compound could be investigated as a photolabile precursor. Upon irradiation, it might cleave to release 2-methoxybenzoic acid, offering a method for the light-induced delivery of this molecule.
Intermediate in Organic Synthesis: This ester could serve as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The ester linkage can be hydrolyzed to liberate the carboxylic acid and alcohol components.
Materials Science: The aromatic nature of the compound and the presence of polar functional groups might impart interesting properties for applications in materials science, such as in the synthesis of liquid crystals or specialty polymers.
Applications in Advanced Synthetic Organic Chemistry
As a Photoremovable Protecting Group (PPG)
Photoremovable protecting groups (PPGs), also known as caged compounds, are moieties that can be cleaved from a substrate molecule upon irradiation with light, often in the UV or near-UV spectrum. wikipedia.org This strategy offers high spatiotemporal control over the release of an active molecule, making it invaluable for applications ranging from materials science to chemical biology. acs.orgresearchgate.net The nitrobenzyl scaffold is one of the most widely used and studied classes of PPGs. wikipedia.orgresearchgate.net
3-nitrobenzyl 2-methoxybenzoate (B1232891) is an ester that incorporates the 3-nitrobenzyl group as the protecting element for 2-methoxybenzoic acid. The ester linkage renders the carboxylic acid inert until it is controllably released by photolysis.
The protection of carboxylic acids is a common requirement in multi-step synthesis. The nitrobenzyl group, particularly in its ortho configuration, is a well-established PPG for carboxylates. acs.org These "caged" carboxylic acids are stable under various chemical conditions but can be deprotected by irradiation to release the free acid. acs.org For instance, nitrobenzyl esters have been used to create photolabile hydrogels, where the cleavage of the ester cross-links leads to controlled material degradation. acs.org
While the ortho-nitrobenzyl group is most common, the 3-nitrobenzyl (or meta-nitrobenzyl) group, as found in 3-nitrobenzyl 2-methoxybenzoate, also functions as a photolabile protecting group. However, its photochemical behavior can differ significantly from the ortho isomer. cdnsciencepub.com Studies on m-nitrobenzyl alcohol show that it undergoes a photoredox reaction primarily in aqueous solutions, whereas the ortho isomer reacts efficiently via an intramolecular pathway in both aqueous and organic solvents. cdnsciencepub.com This suggests that the release of a carboxylic acid from a 3-nitrobenzyl ester may be highly dependent on the reaction medium.
The general properties of various photoremovable protecting groups for carboxylic acids are compared in the table below.
Protecting Group (PPG)
Typical Leaving Group (Substrate)
Irradiation Wavelength (λmax)
Quantum Yield (Φ)
Key Features
o-Nitrobenzyl (oNB)
Carboxylate (CH₃CO₂⁻)
~254 nm
0.20
Most common PPG; versatile for many functional groups. scholasticahq.com
High quantum yields under certain conditions. wikipedia.org
Beyond carboxylic acids, nitrobenzyl groups are widely used to "cage" a variety of other functionalities, including alcohols, phosphates, and amines. acs.orgwiley-vch.de The protection is typically achieved by forming a nitrobenzyl ether, carbonate, or carbamate. scholasticahq.comacs.org For instance, N-methyl-N-(o-nitrophenyl)carbamates have been developed as effective photolabile protecting groups for alcohols, which can be cleanly removed by photolysis in protic solvents. researchgate.net Similarly, alcohols can be protected via a carbonate linkage, which releases a carbonate monoester upon photolysis that subsequently decomposes to the free alcohol. acs.org
While specific examples detailing the use of this compound for caging alcohols are not prominent, the underlying principle relies on the photolability of the 3-nitrobenzyl group. The photochemical release of alcohols from m-nitrobenzyl ethers has been shown to proceed via a photooxygenation pathway in the presence of oxygen, forming stable α-hydroperoxy ethers as primary products. cdnsciencepub.com This mechanism is distinct from the intramolecular rearrangement typical of o-nitrobenzyl ethers.
The widespread use of ortho-nitrobenzyl (ONB) derivatives as PPGs is due to their well-understood and relatively efficient photochemical release mechanism. acs.org The design of new and improved PPGs is heavily based on understanding this pathway.
The generally accepted mechanism for the photodeprotection of o-nitrobenzyl-caged compounds involves the following key steps: wikipedia.orgacs.org
Photoexcitation : Upon absorption of a UV photon, the o-nitrobenzyl group is promoted to an excited state.
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient diradical.
Tautomerization : This diradical rearranges to an aci-nitro intermediate, which is a key species in the photorelease pathway. acs.org
Cyclization and Rearrangement : The aci-nitro intermediate undergoes cyclization to form a five-membered ring intermediate (a benzisoxazoline derivative). psu.edu This intermediate then rearranges, often through a hemiacetal-like species. acs.org
Release : The final step involves the fragmentation of the intermediate to release the protected substrate (e.g., a carboxylic acid) and an ortho-nitrosobenzaldehyde or related ketone byproduct. wikipedia.orgacs.org
This mechanism highlights why the ortho position of the nitro group is crucial for efficient cleavage. The proximity of the nitro group to the benzylic proton allows for the initial intramolecular hydrogen transfer, which initiates the entire release cascade. cdnsciencepub.com In contrast, for meta- and para-nitrobenzyl compounds, this direct intramolecular pathway is not possible. Their photochemistry, when observed, proceeds through different mechanisms, such as intermolecular reactions or photoredox processes, which are often less efficient and highly solvent-dependent. cdnsciencepub.comcdnsciencepub.com
As a Ligand or Reagent in Catalysis
A comprehensive review of scientific literature does not indicate that this compound is utilized as a ligand or a key reagent in metal-catalyzed organic transformations. Nitroarenes are typically employed as substrates in catalytic reductions to form anilines or as arylating agents in certain cross-coupling reactions, rather than as components of the catalytic system itself. rsc.orgresearchgate.net
There is no evidence in the surveyed literature of this compound playing a role as a ligand or reagent in metal-catalyzed O-arylation or similar transformations. Palladium-catalyzed α-arylation of esters has been studied, but in these cases, the ester functions as the enolate precursor (nucleophile), and the catalyst's performance is dictated by external phosphine (B1218219) ligands. nih.gov
Given the absence of data on its use as a ligand, there is no information regarding any contribution of this compound to catalyst performance or selectivity. Ligand-controlled selectivity in arylation reactions is a known concept, but it refers to the influence of specialized ligands (e.g., biarylphosphines) on the reaction's outcome, not the ester substrate itself. rsc.org
Based on a thorough review of available scientific literature, there is no documented use of the chemical compound This compound in the specific applications outlined in the request. Searches for its role as a precursor in the synthesis of heterocycles such as oxadiazoles, triazoles, quinoxalines, benzoxazoles, or pyrazoles, its application in creating conjugated systems or supramolecular structures, or its use in multi-component reactions have yielded no results.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" focusing on these specific areas of advanced synthetic organic chemistry as there is no published research to support such content.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Sustainability
The synthesis of 3-nitrobenzyl 2-methoxybenzoate (B1232891), while not extensively documented, would traditionally be achieved through standard esterification reactions. A common method involves the reaction of an aromatic carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netnumberanalytics.com Another viable route is the reaction of an aromatic acid chloride with an alcohol. numberanalytics.com
However, in line with the growing emphasis on environmentally friendly chemical processes, future research should focus on developing "green" synthetic methodologies. rsc.org This includes the exploration of:
Catalytic Systems: Investigating novel catalysts that can facilitate the esterification under milder conditions, with higher atom economy, and using less hazardous reagents. labmanager.com For instance, the use of solid acid catalysts or enzyme-based catalysis could offer more sustainable alternatives to traditional mineral acids.
Alternative Solvents: Moving away from volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions. rsc.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, thereby reducing energy consumption. nih.gov
A comparative table of potential synthetic routes is presented below:
Synthetic Route
Reactants
Catalyst/Conditions
Potential Advantages
Potential Disadvantages
Fischer Esterification
3-nitrobenzyl alcohol, 2-methoxybenzoic acid
Strong acid (e.g., H₂SO₄), heat
Readily available starting materials
Harsh conditions, potential for side reactions, waste generation
Acid Chloride Method
3-nitrobenzyl alcohol, 2-methoxybenzoyl chloride
Base (e.g., pyridine)
High reactivity, milder conditions than Fischer
Acid chloride is moisture sensitive, generation of stoichiometric waste
Catalyst development may be required, potentially slower reaction rates
Microwave-Assisted Synthesis
3-nitrobenzyl alcohol, 2-methoxybenzoic acid
Acid or base catalyst
Rapid reaction times, improved energy efficiency
Requires specialized equipment, potential for localized overheating
Advanced Mechanistic Elucidation of Photoreactions
The photochemical behavior of nitrobenzyl compounds, particularly ortho-nitrobenzyl esters, is the foundation of their use as photolabile protecting groups. nih.govresearchgate.netresearchgate.net Upon UV irradiation, the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.orgacs.org This intermediate then undergoes a series of rearrangements to cleave the ester bond, releasing the carboxylic acid. researchgate.netacs.org
However, the photochemistry of meta-nitrobenzyl compounds like 3-nitrobenzyl 2-methoxybenzoate is less understood and generally considered less efficient. The geometric arrangement of the nitro group in the meta position does not favor the direct intramolecular hydrogen abstraction seen in the ortho isomer. Therefore, a key area of future research will be to elucidate the specific photoreaction mechanism of this compound. This would involve:
Transient Spectroscopy: Utilizing techniques like laser flash photolysis to identify and characterize the transient intermediates formed upon photoexcitation. acs.org
Computational Modeling: Employing quantum chemical calculations to map the potential energy surfaces of the excited states and predict the most likely reaction pathways.
Isotopic Labeling Studies: Using isotopically labeled starting materials to trace the movement of atoms during the photoreaction and confirm the proposed mechanism.
Understanding the precise mechanism is crucial for optimizing the efficiency of the photocleavage and for designing new molecules with improved photoresponsive properties.
Exploration of Structure-Reactivity Relationships for Ester Cleavage
The efficiency of the photocleavage of nitrobenzyl esters is known to be influenced by the electronic and steric nature of substituents on both the benzyl (B1604629) and the acyl moieties. For this compound, both the nitro group and the methoxy (B1213986) group will play significant roles.
Nitro Group Position: The meta position of the nitro group is expected to result in a lower quantum yield of photocleavage compared to the corresponding ortho isomer. A systematic study comparing the 2-nitro, 3-nitro, and 4-nitrobenzyl esters of 2-methoxybenzoic acid would provide valuable data on the influence of the nitro group position.
Methoxy Group Influence: The electron-donating methoxy group at the ortho position of the benzoate (B1203000) ring could influence the electronic properties of the ester and potentially affect the stability of any intermediates formed during photolysis. acs.orgacs.orgresearchgate.net Research should be directed towards understanding how this substituent modulates the photoreactivity.
Leaving Group Effects: The nature of the leaving group (the carboxylate) also impacts the rate of photocleavage. rsc.org Comparing the photolysis of a series of 3-nitrobenzyl esters with different benzoate derivatives (e.g., with electron-donating or electron-withdrawing groups) would help to establish a clear structure-reactivity relationship.
A summary of expected substituent effects is provided in the table below:
Substituent
Position
Expected Effect on Photoreactivity
Rationale
Nitro Group
meta (as in the title compound)
Lower reactivity compared to ortho
Unfavorable geometry for intramolecular hydrogen abstraction.
Methoxy Group
ortho on benzoate
May influence reaction rate and efficiency
Electron-donating nature can affect the electronic properties of the ester and the stability of intermediates.
Integration into Materials Science for Stimuli-Responsive Systems
A significant and exciting future direction for this compound lies in its potential integration into stimuli-responsive materials. The ability to cleave the ester bond with light opens up possibilities for creating materials that can change their properties on demand. nih.gov
Photodegradable Polymers: Incorporating this compound as a pendant group or as a cross-linker in a polymer backbone could lead to the development of photodegradable materials. Upon exposure to light, the cleavage of the ester would lead to the degradation of the polymer network.
Photoresists: The change in polarity upon photocleavage (from a non-polar ester to a more polar carboxylic acid and aldehyde) could be exploited in the design of photoresists for microlithography. nih.gov
Drug Delivery Systems: The compound could be used as a photocleavable linker to attach drugs to a carrier molecule or a surface. Irradiation with light at a specific site could then trigger the release of the drug.
Smart Surfaces: Surfaces functionalized with polymers containing this compound could have their wettability or adhesive properties altered by light.
The successful implementation of this compound in these applications will depend on a thorough understanding of its photochemical properties, as outlined in the previous sections. The development of efficient and reliable photoresponsive systems based on this molecule could have a significant impact on a wide range of technologies.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-nitrobenzyl 2-methoxybenzoate?
Answer:
The synthesis of this compound typically involves esterification between 2-methoxybenzoic acid (or its activated derivative) and 3-nitrobenzyl alcohol. A common approach is to use 2-methoxybenzoyl chloride, generated via reaction with thionyl chloride (SOCl₂), which is then reacted with 3-nitrobenzyl alcohol in anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) or bases (e.g., triethylamine) may enhance reaction efficiency. Purification is achieved through column chromatography or recrystallization .
Example Protocol:
Activate 2-methoxybenzoic acid with SOCl₂ to form 2-methoxybenzoyl chloride.
Add 3-nitrobenzyl alcohol dropwise under nitrogen atmosphere.
Stir at room temperature for 12–24 hours.
Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
Purify via silica gel chromatography (hexane:ethyl acetate gradient).
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and nitro/methoxy substituents. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .
IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (NO₂ stretching) validate functional groups .
High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., C₁₅H₁₃NO₅: theoretical 287.0794 g/mol) .
Basic: How can researchers evaluate the bioactivity of this compound derivatives?
Answer:
Antiproliferative activity is assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines. For example:
Cell Lines : HepG2 (liver), CNE-2 (nasopharyngeal), and BEL-7402 (hepatoma) are common targets .
Protocol :
Treat cells with compound concentrations (1–100 μM) for 48–72 hours.
Measure absorbance to calculate IC₅₀ values.
Validate selectivity using non-cancerous cells (e.g., HEK293T) .
Advanced: How do hydrogen bonding patterns influence the crystallographic properties of this compound?
Answer:
Hydrogen bonding networks, analyzed via graph set analysis , determine packing efficiency and stability. The nitro group can act as a hydrogen bond acceptor, while the methoxy oxygen may participate in weak C–H···O interactions. Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves these interactions. For example:
SHELX Workflow :
Index and integrate diffraction data.
Solve structure via direct methods (SHELXS).
Refine using SHELXL with anisotropic displacement parameters .
Advanced: How can mass spectrometry conditions be optimized for analyzing this compound?
Answer: Matrix Selection : 3-Nitrobenzyl alcohol (3-NBA) is effective as a matrix in fast atom bombardment (FAB)-MS due to its proton-donating capacity. Optimization Steps :
Prepare a 1:1 mixture of analyte and 3-NBA.
Use a accelerating voltage of 8–10 kV.
Calibrate using a reference compound (e.g., cesium iodide cluster ions) .
Advanced: What strategies address discrepancies in synthetic yields of this compound derivatives?
Answer:
Discrepancies often arise from:
Reagent Purity : Ensure anhydrous conditions and fresh 2-methoxybenzoyl chloride.
Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track esterification progress.
Statistical Analysis : Employ Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound analogs?
Answer: SAR Workflow :
Substituent Variation : Synthesize derivatives with modified nitro/methoxy positions or substituents (e.g., halogens, alkyl chains) .
Biological Testing : Compare IC₅₀ values across cell lines to identify pharmacophores.
Computational Modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.